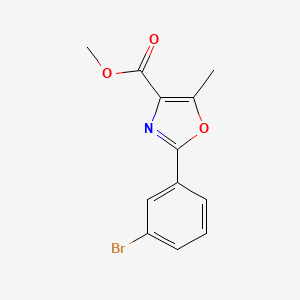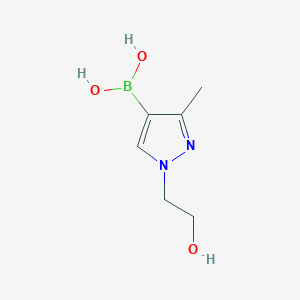
1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid is a boronic acid derivative with a pyrazole ring structure
Métodos De Preparación
The synthesis of 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 3-methylpyrazole with boronic acid derivatives under controlled conditions. The reaction often requires a catalyst to facilitate the formation of the boronic acid group.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The temperature is maintained at around 60-80°C to ensure optimal reaction rates.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Palladium catalysts are commonly used in these reactions.
Common Reagents and Conditions: The reactions often require specific catalysts and solvents to proceed efficiently. For example, palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes by forming a stable complex with the active site.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, leading to changes in cellular function. These pathways are often studied to understand the compound’s potential therapeutic effects.
Comparación Con Compuestos Similares
1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid can be compared with other boronic acid derivatives:
Similar Compounds: Compounds such as 3-methylpyrazole-4-boronic acid and 1-(2-hydroxyethyl)-pyrazole-4-boronic acid share structural similarities.
Uniqueness: The presence of both the hydroxyethyl and methyl groups in this compound provides unique chemical properties, making it more versatile in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C6H11BN2O3 |
|---|---|
Peso molecular |
169.98 g/mol |
Nombre IUPAC |
[1-(2-hydroxyethyl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H11BN2O3/c1-5-6(7(11)12)4-9(8-5)2-3-10/h4,10-12H,2-3H2,1H3 |
Clave InChI |
LXWYQQJPSWGEBM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1C)CCO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


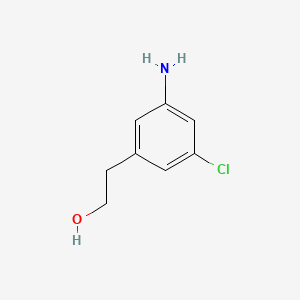
![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)
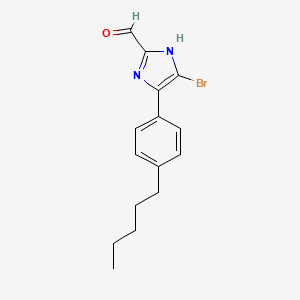
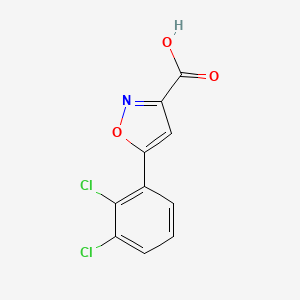
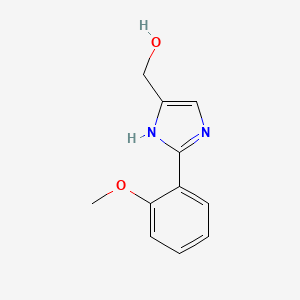
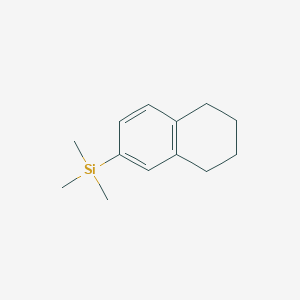
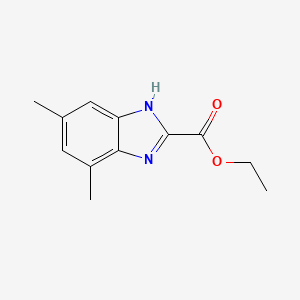

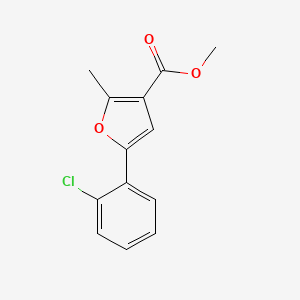
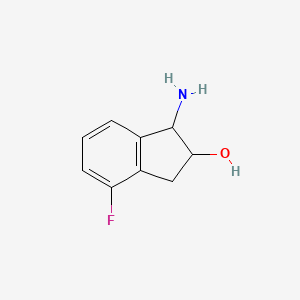
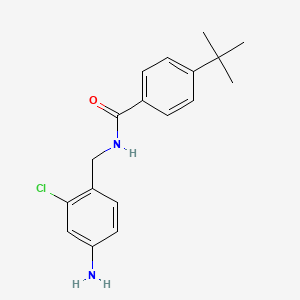
![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)
